molecular formula C16H15ClN2O4S B2629028 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate CAS No. 320424-16-6

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate

Cat. No.: B2629028
CAS No.: 320424-16-6
M. Wt: 366.82
InChI Key: YJHFFENDTYPDOU-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate is an organic compound that features a combination of aromatic, nitro, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorothiophenol and 3-nitrobenzyl chloride.

    Formation of Intermediate: The initial step involves the nucleophilic substitution reaction between 4-chlorothiophenol and 3-nitrobenzyl chloride to form 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl chloride.

    Carbamate Formation: The intermediate is then reacted with N-ethylcarbamate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also contribute to its activity by forming disulfide bonds with thiol-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-2-18-16(20)23-10-11-3-8-15(14(9-11)19(21)22)24-13-6-4-12(17)5-7-13/h3-9H,2,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHFFENDTYPDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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